5-Bromo-6-fluorochromane
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Overview
Description
5-Bromo-6-fluorochromane is an organic compound that belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of bromine and fluorine atoms in the 5th and 6th positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the electrophilic bromination of 6-fluorochromane using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluorochromane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Amino or thiol derivatives of chromane.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
5-Bromo-6-fluorochromane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluorochromane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. For example, the compound may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
5-Bromo-6-fluorochroman: Similar structure but with different substituents.
6-Fluorochromane: Lacks the bromine atom, leading to different reactivity and biological properties.
5-Bromo-6-chlorochromane: Contains a chlorine atom instead of fluorine, resulting in different chemical and biological behavior.
Uniqueness: 5-Bromo-6-fluorochromane is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activities. This combination of halogens can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C9H8BrFO |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h3-4H,1-2,5H2 |
InChI Key |
UXIJJRXRUOYTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)F)OC1 |
Origin of Product |
United States |
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